2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an acetamide derivative featuring a 4-ethoxyphenyl group and a 2-methyl-substituted thiazole ring connected via an ethyl linker. Its molecular formula is C₁₆H₁₉N₂O₂S, with a molecular weight of 315.4 g/mol.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-20-15-6-4-13(5-7-15)10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVKNXWEMIUDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Industry: Use in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects involves binding to specific molecular targets. The acetamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The ethoxyphenyl and methylthiazolyl groups contribute to the compound's affinity and specificity for these targets.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure includes:
- 2-Methyl-1,3-thiazol-4-yl group : Enhances metabolic stability compared to unsubstituted thiazoles.
- Ethyl linker : Balances flexibility and rigidity for optimal receptor binding.
Comparison with Selected Analogs
The following table highlights structural differences and similarities with related compounds:
Pharmacological and Functional Insights
- Mirabegron: The 2-amino-thiazole group and hydroxy-phenylethyl side chain are critical for β3-adrenergic receptor agonism. The target compound’s 2-methyl-thiazole and ethoxyphenyl groups may reduce β3 affinity but improve metabolic stability .
- D265-0194 : The simpler structure (lacking ethoxy or complex linkers) highlights the importance of substituents in tuning receptor interactions.
- CF3-substituted analog : The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s ethoxy group .
- Tautomeric compound (3c-I/A) : Demonstrates how tautomerism in thiazole derivatives can influence binding modes and biological activity .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies.
Synthesis
The synthesis of thiazole derivatives often involves the reaction of thiazole moieties with various aromatic groups. In the case of this compound, the compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent substitution reactions to introduce the ethoxy and acetamide groups.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including related compounds, for their minimum inhibitory concentration (MIC) against various pathogens. The results demonstrated that many derivatives showed potent activity with MIC values as low as 0.22 μg/mL, indicating strong bactericidal effects .
Anti-inflammatory Activity
Thiazole compounds are also noted for their anti-inflammatory effects. A series of derivatives similar to this compound were tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Certain derivatives exhibited strong inhibition rates, suggesting potential therapeutic applications in treating inflammatory diseases .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is another critical area of research for thiazole derivatives. Studies have shown that specific thiazole-based compounds can effectively inhibit AChE activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. The IC50 values for some related compounds ranged from 103.24 nM to 500.56 nM, demonstrating significant potency compared to established drugs like donepezil .
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of antimicrobial activities, this compound was included among several derivatives tested against common bacterial strains. The compound exhibited notable synergy when combined with antibiotics like ciprofloxacin, enhancing overall efficacy against resistant strains .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that the compound significantly reduced inflammation markers in vitro. This was evidenced by decreased levels of prostaglandin E2 (PGE2) in treated cell cultures compared to controls, suggesting a mechanism involving cyclooxygenase inhibition .
Research Findings Summary
| Activity Type | IC50 Values | Remarks |
|---|---|---|
| Antimicrobial | 0.22 - 0.25 μg/mL | Strong activity against multiple pathogens |
| Anti-inflammatory | Not specified | Significant reduction in PGE2 levels |
| AChE Inhibition | 103.24 - 500.56 nM | Effective compared to donepezil |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide?
- Methodology : The compound can be synthesized via coupling reactions between substituted thiazole precursors and acetamide derivatives. For example, analogous compounds are prepared using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane with triethylamine as a base at low temperatures (273 K) . Solvent choice and reaction time (e.g., 3 hours) are critical for yield optimization.
- Key Reference : A similar acetamide derivative was synthesized with a 2-4% yield after purification via extraction and recrystallization .
Q. How is the crystal structure of this compound determined, and what structural features influence its stability?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related acetamide-thiazole compound revealed a planar amide group with dihedral angles of 80.7° between aromatic rings, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimer motifs .
- Key Data :
| Parameter | Value for Analogous Compound |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄S |
| Dihedral Angles | 79.22° (thiazole-acetamide) |
| Hydrogen Bond Length | 2.89 Å (C–H⋯O) |
Q. What in vitro assays are recommended to screen for biological activity?
- Methodology : Antimicrobial activity can be tested using broth microdilution (MIC determination against Gram-positive/negative bacteria). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
- Note : Thiazole derivatives often exhibit activity at micromolar concentrations, but substituent effects (e.g., ethoxy vs. methoxy groups) require systematic evaluation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reagent solubility.
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Temperature Control : Gradual warming (273 K → room temperature) may reduce side reactions.
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Docking Studies : Autodock Vina or Schrödinger Suite can model interactions with target proteins (e.g., EGFR kinase for anticancer activity).
- Example : A thiazole-acetamide analog showed moderate BBB penetration (logP = 2.1) but high plasma protein binding (>90%), limiting bioavailability .
Q. How can structural data contradictions (e.g., hydrogen bonding patterns) be resolved across studies?
- Methodology :
- Comparative Crystallography : Reanalyze SCXRD data with software like Olex2 or SHELXL to validate hydrogen bond assignments.
- DFT Calculations : Gaussian 09 can model electron density to confirm intermolecular interactions.
- Case : Discrepancies in dihedral angles (e.g., 64.8° vs. 79.2° in similar compounds) were attributed to steric repulsion between substituents .
Q. What strategies enhance selectivity in biological assays to reduce off-target effects?
- Methodology :
- SAR Studies : Modify the ethoxyphenyl or thiazole-ethyl groups and test against isoform-specific targets (e.g., COX-2 vs. COX-1).
- Proteome Profiling : Use affinity chromatography or thermal shift assays to identify binding partners.
- Data : A methyl-substituted thiazole increased selectivity for bacterial DNA gyrase by 10-fold compared to human topoisomerase II .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes to assess phase I/II metabolism. Poor in vivo activity may stem from rapid clearance.
- Formulation Adjustments : Test solubility enhancers (e.g., PEG 400) or nanoparticle encapsulation.
- Example : A thiazole-acetamide with IC₅₀ = 5 µM in vitro showed no efficacy in mice due to rapid hepatic glucuronidation .
Q. What statistical approaches are recommended for dose-response studies?
- Methodology :
- Four-Parameter Logistic Model : Fit data using GraphPad Prism to calculate IC₅₀, Hill slope, and R² values.
- ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05).
Tables for Quick Reference
Table 1 : Common Synthetic Routes and Yields for Analogous Compounds
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbodiimide Coupling | EDCl, DCM, 273 K, 3 h | 2-5% | |
| Nucleophilic Substitution | K₂CO₃, DMF, reflux | 15% |
Table 2 : Structural Parameters from Crystallography
| Compound Feature | Observed Value | Technique | Reference |
|---|---|---|---|
| Dihedral Angle (Thiazole-Acetamide) | 79.22° | SCXRD | |
| Hydrogen Bond Length | 2.89 Å | SCXRD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
